molecular formula C10H17NO B3009047 3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one CAS No. 1870091-13-6

3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one

Cat. No. B3009047
CAS RN: 1870091-13-6
M. Wt: 167.252
InChI Key: GQLVLYDHEIOTQD-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one, commonly known as spirocyclic ketone, is a chemical compound that has gained significant attention in the scientific community due to its unique structural properties and potential applications in various fields.

Scientific Research Applications

Synthesis in Peptide Research

The compound has been utilized in the synthesis of dipeptide synthons, demonstrating its role in peptide synthesis. For instance, Suter et al. (2000) used a similar spirocyclic compound in the successful preparation of a nonapeptide, an analogue of the C-terminal nonapeptide of Trichovirin I 1B, highlighting its potential as a building block in peptide research (Suter, Stoykova, Linden, & Heimgartner, 2000).

Anticonvulsant Activity

Research by Obniska et al. (2006) on a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, which are structurally related to 3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one, revealed their potential anticonvulsant activity. This study underscores the significance of azaspiro compounds in developing new anticonvulsant agents (Obniska, Kamiński, & Tatarczyńska, 2006).

Gabapentin-Base Synthesis

In the field of biologically active compounds, Amirani Poor et al. (2018) explored the synthesis of N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-arylpropanamides, demonstrating the utility of 2-azaspiro[4.5]decane derivatives in the creation of new chemical entities (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).

Role in Drug Discovery

Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, including compounds similar to this compound, as multifunctional, structurally diverse modules for drug discovery. This indicates the compound's relevance in the development of novel pharmacological agents (Li, Rogers-Evans, & Carreira, 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information, it’s impossible to provide details on this compound’s mechanism of action .

Safety and Hazards

Safety and hazard information would typically be found in a material safety data sheet for the compound. Without this information, it’s impossible to provide specific details .

properties

IUPAC Name

1-propan-2-yl-2-azaspiro[3.4]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-7(2)8-10(9(12)11-8)5-3-4-6-10/h7-8H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLVLYDHEIOTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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